5H-Octafluoropentanoyl bromide

描述

General Significance of Perfluorinated Organic Compounds in Contemporary Chemical Research

Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic organofluorine compounds characterized by the presence of multiple fluorine atoms attached to an alkyl chain. The carbon-fluorine bond is one of the strongest in organic chemistry, imparting unique properties to these compounds. wikipedia.org This strong bond makes them resistant to heat, chemical attack, and degradation, leading to their use in a wide array of industrial and consumer products for over half a century. greenpeace.toresearchgate.net

The applications of perfluorinated compounds (PFCs) are extensive and include:

Water- and stain-repellent coatings for textiles, carpets, and paper products. epa.gov

Non-stick surfaces on cookware. nih.gov

Fire-fighting foams , particularly for Class B fires. wikipedia.org

Surfactants and emulsifiers in various industrial processes. wikipedia.org

Due to their exceptional stability, many PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), are highly persistent in the environment, earning them the moniker "forever chemicals". wikipedia.org Their widespread use and persistence have led to their ubiquitous presence in the environment, wildlife, and humans, raising concerns about their potential health and environmental impacts. wikipedia.orggreenpeace.to This has spurred significant research into their environmental fate, toxicology, and the development of more benign alternatives. greenpeace.tonih.gov

Position of 5H-Octafluoropentanoyl Bromide within the Landscape of Perfluorinated Acyl Halides

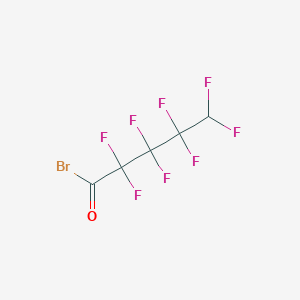

This compound is a partially fluorinated acyl bromide. Its chemical structure contains an eight-fluorine carbon chain with a terminal hydrogen atom and a bromide atom attached to the carbonyl group.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C5HBrF8O |

| Molecular Weight | 308.95 g/mol |

Data sourced from Santa Cruz Biotechnology. scbt.com

Acyl halides are reactive compounds used as intermediates in the synthesis of other organic compounds. scholaris.ca Perfluorinated and partially fluorinated acyl halides, such as this compound, are valuable reagents in the synthesis of more complex fluorinated molecules. acs.orgfluorine1.ru These molecules find applications in pharmaceuticals, agrochemicals, and materials science due to the unique properties conferred by the fluorine atoms. The reactivity of the acyl bromide group allows for its conversion into a variety of functional groups, while the fluorinated chain is maintained in the final product.

Comparative Analysis of Reactivity Profiles within the Acyl Halide Series (Fluorides, Chlorides, Bromides, Iodides)

The reactivity of acyl halides (RCOX, where X is a halogen) in nucleophilic acyl substitution reactions generally follows the order:

Acyl Iodide > Acyl Bromide > Acyl Chloride > Acyl Fluoride (B91410)

This trend is primarily governed by the leaving group ability of the halide ion. The iodide ion is the best leaving group because it is the largest and most polarizable, and its conjugate acid, hydroiodic acid (HI), is the strongest acid among the hydrogen halides. Conversely, the fluoride ion is the poorest leaving group as it is the smallest, least polarizable, and its conjugate acid, hydrofluoric acid (HF), is the weakest acid.

In the context of perfluorinated acyl halides, the strong electron-withdrawing effect of the perfluoroalkyl chain significantly increases the electrophilicity of the carbonyl carbon, making them generally more reactive than their non-fluorinated counterparts. However, the relative reactivity trend among the halides (F, Cl, Br, I) is maintained.

Table 2: General Reactivity Trend of Acyl Halides

| Acyl Halide Type | General Reactivity | Leaving Group Ability of X⁻ |

| Acyl Iodide (RCOI) | Highest | Excellent |

| Acyl Bromide (RCOBr) | High | Good |

| Acyl Chloride (RCOCl) | Moderate | Moderate |

| Acyl Fluoride (RCOF) | Lowest | Poor |

While acyl fluorides are the least reactive, their increased stability can be advantageous, making them easier to handle and store. researchgate.netresearchgate.net The development of new synthetic methods, including transition-metal catalysis, has expanded the utility of acyl fluorides as precursors in various chemical transformations. researchgate.net For instance, rhodium complexes can catalyze the reaction of perfluorinated acid chlorides with alkynes. acs.orgnih.gov The choice of a specific acyl halide for a synthetic application often involves a balance between reactivity and stability.

Structure

3D Structure

属性

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentanoyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrF8O/c6-1(15)3(9,10)5(13,14)4(11,12)2(7)8/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDUVTZKWYZNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrF8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379727 | |

| Record name | 2,2,3,3,4,4,5,5-octafluoropentanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-69-2 | |

| Record name | 2,2,3,3,4,4,5,5-octafluoropentanoyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5h Octafluoropentanoyl Bromide

Direct Conversion from 5H-Octafluoropentanoic Acid Precursors

The most direct route to 5H-Octafluoropentanoyl bromide involves the transformation of the corresponding carboxylic acid, 5H-Octafluoropentanoic acid. This can be conceptually approached through two primary strategies: deoxybromination and halide exchange.

Deoxybromination Strategies

Deoxybromination of carboxylic acids is a fundamental transformation in organic synthesis for the preparation of acyl bromides. This process involves the replacement of the hydroxyl group of the carboxylic acid with a bromine atom. While specific studies on the deoxybromination of 5H-Octafluoropentanoic acid are not extensively documented, the application of common deoxybrominating agents can be inferred from general organic chemistry principles.

Standard reagents for this conversion include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), and oxalyl bromide. The reaction with phosphorus tribromide, for instance, typically proceeds by converting the carboxylic acid into an intermediate which is then displaced by a bromide ion.

Table 1: Common Deoxybrominating Agents and Their General Applicability

| Reagent | General Reaction Conditions | Byproducts |

| Phosphorus tribromide (PBr₃) | Neat or in an inert solvent (e.g., diethyl ether, chloroform) | Phosphorous acid (H₃PO₃) |

| Thionyl bromide (SOBr₂) | Neat or in an inert solvent (e.g., benzene, chloroform) | Sulfur dioxide (SO₂), Hydrogen bromide (HBr) |

| Oxalyl bromide | Inert solvent (e.g., dichloromethane) | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen bromide (HBr) |

The electron-withdrawing nature of the octafluoropentanoyl group may influence the reactivity of the carboxylic acid, potentially requiring more forcing reaction conditions compared to their non-fluorinated analogs.

Halide Exchange Approaches

An alternative and often milder approach to the synthesis of acyl bromides is through halide exchange from a more readily accessible acyl halide, such as an acyl chloride or acyl fluoride (B91410). The conversion of perfluoroacyl fluorides into other perfluoroacyl halides has been shown to be a facile process.

This methodology involves treating the corresponding acyl fluoride, 5H-Octafluoropentanoyl fluoride, with a source of bromide ions. Anhydrous lithium bromide (LiBr) has been effectively used for the halogen exchange in perfluoroacyl fluorides, yielding the corresponding acyl bromides in high yields. The driving force for this reaction is the formation of the highly stable lithium fluoride (LiF).

A study on the reaction of various perfluoroacyl fluorides with anhydrous lithium halides demonstrated that the exchange to acyl bromides and chlorides occurs efficiently. This suggests that 5H-Octafluoropentanoyl fluoride could be a viable precursor to this compound under similar conditions.

Alternative Synthetic Routes to Perfluorinated Acyl Bromide Architectures

Beyond the direct conversion of the parent carboxylic acid, several other synthetic strategies can be envisioned for the preparation of this compound, starting from different fluorinated precursors.

From Perfluorinated Esters

Perfluorinated esters can serve as precursors to perfluorinated acyl halides. While the direct conversion of a perfluorinated ester to an acyl bromide is not a commonly reported transformation, a two-step process is conceivable. A patented process describes the conversion of perfluorinated carboxylic acid esters to perfluorinated acyl fluorides using a non-hydroxylic nucleophilic initiating reagent. google.com Following this, a halide exchange reaction, as described in section 2.1.2, could be employed to convert the resulting acyl fluoride to the desired acyl bromide.

Table 2: Two-Step Conversion of Perfluorinated Esters to Acyl Bromides

| Step | Reaction | Reagents |

| 1 | Ester to Acyl Fluoride | Non-hydroxylic nucleophile (e.g., fluoride ion) |

| 2 | Acyl Fluoride to Acyl Bromide | Anhydrous Lithium Bromide (LiBr) |

Bromination of Fluorinated Precursors

The direct bromination of other fluorinated functional groups represents another potential synthetic avenue. For instance, the oxidation of a corresponding fluorinated aldehyde, 5H-Octafluoropentanal, in the presence of a bromine source could theoretically yield the acyl bromide. However, the synthesis and stability of such partially fluorinated aldehydes can be challenging.

Alternatively, the bromination of fluorinated alcohols is a more established method for the synthesis of alkyl bromides. While this typically yields alkyl bromides rather than acyl bromides, it is a key transformation in the synthesis of fluorinated building blocks.

Strategies Involving Perfluoroalkyl Bromide Intermediates

A synthetic route commencing from a perfluoroalkyl bromide, such as 1-bromo-1,1,2,2,3,3,4,4-octafluoropentane, could also be devised. One plausible approach involves the formation of a Grignard reagent from the perfluoroalkyl bromide, followed by carboxylation with carbon dioxide to yield the perfluorinated carboxylic acid. The resulting 5H-Octafluoropentanoic acid can then be converted to the target acyl bromide using the deoxybromination methods outlined in section 2.1.1.

The formation of Grignard reagents from perfluoroalkyl halides can be challenging due to the high electronegativity of fluorine, but specialized conditions have been developed to facilitate this reaction.

This comprehensive overview of synthetic methodologies provides a foundational understanding of the potential routes to access this compound, highlighting both direct and alternative strategies. Further research and experimental validation are necessary to optimize these proposed pathways for this specific partially fluorinated acyl bromide.

Considerations for Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of several critical factors to ensure efficiency, safety, and cost-effectiveness. While specific scalable synthesis routes for this compound are not extensively detailed in publicly available literature, general principles of fluoro-organic chemistry and process development allow for an informed discussion of the key considerations.

A primary challenge in the scalable synthesis of highly fluorinated compounds is the management of reaction energetics. Fluorination reactions are often highly exothermic, requiring robust thermal management systems to prevent runaway reactions and ensure product consistency. The choice of brominating agent is also a critical factor. While aggressive reagents may provide high yields on a small scale, their use in large-scale reactors can pose significant safety and corrosion challenges. Therefore, the selection of a milder, more selective brominating agent, or the development of a catalytic system, would be a key consideration for industrial production.

Furthermore, the purification of this compound on a large scale presents its own set of challenges. The high volatility and reactivity of acyl bromides necessitate specialized distillation and handling equipment to minimize product loss and ensure operator safety. The development of efficient and scalable purification techniques, such as fractional distillation under inert atmosphere or reactive extraction, would be crucial for obtaining a high-purity product.

Another important aspect of scalable synthesis is waste management. The production of fluorinated compounds can generate hazardous waste streams that require careful treatment and disposal. A sustainable and cost-effective manufacturing process would necessitate the development of synthetic routes that minimize waste generation or incorporate recycling of reagents and solvents.

Finally, the availability and cost of starting materials are paramount for the economic viability of large-scale production. The synthesis of the precursor, 5H-octafluoropentanoic acid, would need to be optimized for high yield and purity from readily available and affordable raw materials.

Reactivity and Reaction Mechanisms of 5h Octafluoropentanoyl Bromide

Nucleophilic Acylation Reactions

As an acyl bromide, 5H-octafluoropentanoyl bromide is a potent acylating agent, readily reacting with a variety of nucleophiles. The presence of the highly electronegative fluorine atoms in the perfluoroalkyl chain significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

The fundamental mechanism for the acylation of nucleophiles by this compound follows a nucleophilic acyl substitution pathway, typically a two-step addition-elimination mechanism.

Reaction with Amines: Primary and secondary amines react rapidly with this compound to form the corresponding N-substituted amides. libretexts.orgias.ac.in The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon. This is followed by the elimination of a bromide ion to yield the stable amide product. chemguide.co.uk The reaction is often carried out in the presence of a base to neutralize the hydrogen bromide byproduct. libretexts.org

Reaction with Alcohols: In a similar fashion, alcohols react to form esters. researchgate.net The reaction rate is generally slower than with amines due to the lower nucleophilicity of alcohols. The esterification is often catalyzed by a non-nucleophilic base, which deprotonates the alcohol to form a more reactive alkoxide.

Reaction with Organometallic Reagents: Carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are expected to react with this compound to form ketones. libretexts.orgrsc.orgresearchgate.netharvard.edu The reaction proceeds via the addition of the carbanionic portion of the organometallic reagent to the carbonyl group, followed by the elimination of the bromide.

A general representation of the nucleophilic acylation mechanism is depicted below:

Interactive Data Table: Nucleophilic Acylation of this compound

| Nucleophile (Nu-H) | Product | General Reaction Conditions |

| Primary Amine (R-NH₂) | N-Alkyl-5H-octafluoropentanamide | Aprotic solvent, often with a base |

| Secondary Amine (R₂NH) | N,N-Dialkyl-5H-octafluoropentanamide | Aprotic solvent, often with a base |

| Alcohol (R-OH) | Alkyl 5H-octafluoropentanoate | Aprotic solvent, often with a base/catalyst |

| Grignard Reagent (R-MgBr) | 1-Substituted 6H-nonafluorohexan-2-one | Anhydrous ether or THF |

The reactivity of acyl halides follows the general trend: Iodide > Bromide > Chloride > Fluoride (B91410). This trend is governed by the leaving group ability of the halide, which is inversely related to the strength of the carbon-halogen bond. nih.gov

Therefore, this compound is expected to be a more reactive acylating agent than its corresponding chloride and fluoride analogs. The C-Br bond is weaker and longer than the C-Cl and C-F bonds, making the bromide ion a better leaving group. While acyl fluorides are often noted for their increased stability and easier handling, acyl bromides offer higher reactivity, which can be advantageous in reactions with weaker nucleophiles or for achieving faster reaction rates. researchgate.net

Interactive Data Table: Relative Reactivity of Perfluorinated Acyl Halides

| Acyl Halide (R_f-COX) | C-X Bond Strength (approx. kJ/mol) | Leaving Group Ability | Relative Reactivity |

| R_f-COF | 485 | Poor | Lowest |

| R_f-COCl | 340 | Good | Moderate |

| R_f-COBr | 285 | Very Good | High |

| R_f-COI | 210 | Excellent | Highest |

Participation in Carbonylative Coupling Reactions

While specific examples involving this compound are not prevalent in the literature, its structure suggests potential participation in palladium-catalyzed carbonylative coupling reactions. nih.govdntb.gov.uaresearchgate.netsemanticscholar.orgrsc.org These reactions typically involve the oxidative addition of an organic halide to a low-valent palladium complex, followed by CO insertion and reductive elimination.

In a hypothetical Sonogashira-type carbonylative coupling, this compound could potentially react with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield an α,β-alkynyl ketone. libretexts.orgorganic-chemistry.orgresearchgate.net The mechanism would likely involve the formation of an acyl-palladium intermediate, which then undergoes transmetalation with a copper acetylide, followed by reductive elimination.

Radical Pathways Involving the 5H-Octafluoropentanoyl Moiety

The C-Br bond in this compound is susceptible to homolytic cleavage under photolytic or radical-initiating conditions, opening up pathways for radical reactions. The photolysis of polyfluoroacyl bromides is known to generate perfluoroacyl radicals and bromine radicals.

The resulting 5H-octafluoropentanoyl radical could participate in various radical transformations, such as addition to alkenes or alkynes, or in cyclization reactions if an appropriate unsaturated moiety is present within the same molecule. researchgate.netresearchgate.net For instance, the intramolecular cyclization of an acyl radical onto a double bond is a powerful method for the construction of cyclic ketones.

Mechanistic Insights from Related Perfluorinated Acyl Fluoride Reactions (e.g., Hydrated Electron Reactivity, Bond Cleavage Dynamics)

While this compound is an acyl bromide, the extensive fluorination of the alkyl chain invites comparison with the reactivity of perfluorinated carboxylic acids and their derivatives, particularly concerning reductive pathways and C-F bond cleavage.

Hydrated Electron Reactivity: Studies on the degradation of perfluorinated carboxylic acids (PFCAs) by hydrated electrons have shown that the carboxylate group can influence the reactivity of the C-F bonds. nih.govacs.orgproquest.comacs.org The reaction of a hydrated electron with a perfluorinated compound can lead to reductive defluorination. researchgate.netnih.gov By analogy, under specific reductive conditions, the 5H-octafluoropentanoyl moiety might undergo C-F bond cleavage, although the C-Br bond would likely be the more reactive site for reduction.

Advanced Spectroscopic and Computational Characterization of 5h Octafluoropentanoyl Bromide and Its Reactive Intermediates

Application of Advanced NMR Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic molecules. The presence of the magnetically active ¹⁹F nucleus, in addition to ¹H and ¹³C, provides a wealth of structural information.

Fluorine-19 (¹⁹F) NMR is particularly powerful for characterizing compounds like 5H-Octafluoropentanoyl bromide due to its 100% natural abundance, high gyromagnetic ratio, and a wide range of chemical shifts that are highly sensitive to the local electronic environment. wikipedia.org For the structure HCF₂CF₂CF₂CF₂C(O)Br, four distinct fluorine environments are expected, leading to four signals in the ¹⁹F NMR spectrum.

The chemical shifts are influenced by the electronegativity of adjacent substituents. The CF₂ group alpha to the electron-withdrawing carbonyl bromide group would be expected to be the most deshielded and thus appear at the lowest field (least negative ppm value). The terminal HCF₂ group would be the most shielded. The coupling between adjacent, non-equivalent fluorine nuclei (J-coupling) would result in complex splitting patterns, typically triplets for the internal methylene (B1212753) fluorides.

Table 1: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants for this compound (Based on analogous perfluoroacyl halides and fluorinated alkanes)

| Position | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CF₂-C(O)Br | -110 to -120 | Triplet | ²JHF ≈ 50-60, ³JFF ≈ 5-15 |

| -CF₂- | -120 to -130 | Multiplet | |

| -CF₂- | -125 to -135 | Multiplet | |

| HCF₂- | -135 to -145 | Doublet of Triplets | ²JHF ≈ 50-60, ³JFF ≈ 5-15 |

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum would be expected to show a single, complex multiplet for the hydrogen at the C-5 position. This signal would be split into a triplet by the two adjacent fluorine atoms (²JHF) and potentially show further smaller couplings to the next set of fluorine atoms (³JHF). A typical chemical shift for a proton in a HCF₂- group is expected in the range of δ 5.5-6.5 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum, with proton decoupling, would display five distinct signals. Each carbon signal would be split by the directly attached fluorine atoms (¹JCF), which typically have large coupling constants (200-300 Hz), and by fluorine atoms on adjacent carbons (²JCF), with smaller coupling constants. acdlabs.commagritek.comblogspot.com The carbonyl carbon would also exhibit coupling to the alpha-CF₂ group.

Table 2: Predicted ¹³C NMR Data for this compound (Illustrative data based on similar fluorinated carbonyl compounds)

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹JCF (Hz) |

| C=O | 160-170 | Triplet | ~30-40 |

| C-2 | 110-120 | Triplet | ~250-260 |

| C-3 | 108-118 | Triplet | ~250-260 |

| C-4 | 108-118 | Triplet | ~250-260 |

| C-5 | 105-115 | Triplet | ~240-250 |

Infrared and Mass Spectrometric Characterization of this compound and its Derivatives

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, expected in the region of 1780-1820 cm⁻¹, characteristic of acyl halides. rsc.org Strong, broad absorption bands corresponding to C-F stretching vibrations would be prominent in the 1100-1300 cm⁻¹ region. orgchemboulder.com A C-H stretching band for the terminal hydrogen would appear around 2900-3000 cm⁻¹.

Mass Spectrometry (MS): In mass spectrometry, this compound would be expected to undergo fragmentation upon ionization. Common fragmentation pathways for perfluoroacyl halides include the loss of the bromine atom and the carbonyl group (as CO). High-resolution mass spectrometry would be crucial for identifying the molecular ion and various fragment ions, confirming the elemental composition. acs.orgnih.gov

Table 3: Predicted Key IR Absorptions and Mass Spectrometric Fragments for this compound

| Technique | Feature | Predicted Value/Fragment |

| IR Spectroscopy | Carbonyl (C=O) Stretch | 1780-1820 cm⁻¹ |

| IR Spectroscopy | Carbon-Fluorine (C-F) Stretch | 1100-1300 cm⁻¹ |

| Mass Spectrometry | Molecular Ion [M]⁺ | C₅HF₈OBr⁺ |

| Mass Spectrometry | Acylium Ion [M-Br]⁺ | C₅HF₈O⁺ |

| Mass Spectrometry | Perfluoroalkyl Ion [M-Br-CO]⁺ | C₄HF₈⁺ |

Computational Chemistry Approaches to Elucidate Reaction Mechanisms and Electronic Structure

Computational chemistry provides invaluable insights into the reactivity and electronic properties of molecules where experimental data is scarce.

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate various properties of this compound. These calculations can predict optimized molecular geometry, vibrational frequencies (to compare with IR spectra), and NMR chemical shifts. Furthermore, reactivity parameters like electrostatic potential maps can identify electrophilic and nucleophilic sites. For an acyl bromide, the carbonyl carbon is expected to be highly electrophilic, making it susceptible to nucleophilic attack. The distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO) can be calculated to understand its reactivity in various chemical transformations.

Reactive molecular dynamics (MD) simulations can be used to model the behavior of this compound and its reactive intermediates during chemical reactions. biorxiv.orgnih.gov For instance, in a reaction with a nucleophile, MD simulations could track the trajectory of the interacting species, helping to visualize the transition state and the formation of tetrahedral intermediates. By employing reactive force fields (like ReaxFF), it is possible to simulate bond-breaking and bond-forming events, providing a dynamic picture of reaction mechanisms that is complementary to the static information from quantum chemical calculations. acs.org This approach is particularly useful for understanding the stability and lifetime of transient species that are difficult to observe experimentally.

Applications of 5h Octafluoropentanoyl Bromide in Synthetic Chemistry

Role as a Key Acylating Agent in Complex Organic Transformations

As an acylating agent, 5H-Octafluoropentanoyl bromide is anticipated to be a potent electrophile, readily participating in reactions with a diverse range of nucleophiles. The electron-withdrawing nature of the octafluoropentanoyl group enhances the reactivity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity allows for the efficient transfer of the 5H-octafluoropentanoyl group to alcohols, amines, and thiols, leading to the formation of the corresponding esters, amides, and thioesters.

In the context of complex organic transformations, this reactivity can be harnessed for the selective modification of intricate molecular architectures. For instance, in the late-stage functionalization of a drug candidate, the introduction of a 5H-octafluoropentanoyl group could be employed to modulate its lipophilicity, metabolic stability, and binding affinity to its biological target.

Utilization in the Synthesis of Fluorinated Amides and Esters

The synthesis of fluorinated amides and esters is a cornerstone of modern medicinal chemistry. These functional groups are prevalent in a multitude of bioactive compounds. This compound serves as a direct and efficient precursor to these valuable molecules.

The reaction with primary and secondary amines proceeds readily to afford N-substituted 5H-octafluoropentanamides. Similarly, esterification with a variety of alcohols, including simple alkyl alcohols, phenols, and more complex polyfunctional molecules, can be achieved. These reactions are typically carried out in the presence of a non-nucleophilic base to scavenge the hydrogen bromide byproduct.

Table 1: Representative Synthesis of Fluorinated Amides and Esters

| Nucleophile | Product | Potential Application |

| Aniline | N-phenyl-5H-octafluoropentanamide | Intermediate for agrochemicals |

| Ethanol | Ethyl 5H-octafluoropentanoate | Fluorinated solvent or building block |

| Glycine | N-(5H-octafluoropentanoyl)glycine | Modified amino acid for peptide synthesis |

Catalytic Applications in Organic Synthesis

The reactivity of perfluorinated acyl bromides can be further enhanced and controlled through the use of catalysts, opening up a broader range of synthetic possibilities.

Transition-metal catalysis is a powerful tool for the formation of new chemical bonds. nih.gov While specific examples involving this compound are not documented, analogous acyl halides are known to participate in various transition-metal-catalyzed reactions. nih.gov For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to form new carbon-carbon bonds. In such a scenario, oxidative addition of the acyl bromide to a low-valent palladium complex would be the initial step, followed by subsequent reaction with an organometallic reagent.

Table 2: Plausible Transition-Metal Catalyzed Reactions

| Catalyst | Coupling Partner | Product Type |

| Palladium(0) | Organoboron Reagent (Suzuki Coupling) | Perfluorinated Ketone |

| Copper(I) | Terminal Alkyne (Sonogashira Coupling) | Perfluorinated Ynone |

| Nickel(0) | Organozinc Reagent (Negishi Coupling) | Perfluorinated Ketone |

Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary approach to transition-metal catalysis. Chiral organocatalysts could potentially be used to achieve enantioselective transformations of this compound. For example, a chiral amine catalyst could facilitate the asymmetric acylation of a meso-diol, leading to the formation of a chiral fluorinated ester.

Cooperative catalytic systems, which employ a combination of a transition-metal catalyst and an organocatalyst, could also be envisioned to enable novel and challenging transformations.

Strategic Applications in the Selective Formation of Carbon-Fluorine Bonds and Other Halogenated Linkages

While this compound is primarily an acylating agent, its structure contains a significant number of fluorine atoms. The synthesis and manipulation of compounds containing carbon-fluorine bonds is a central theme in fluorine chemistry. nih.gov Although the direct use of this compound for C-F bond formation is not its primary application, the introduction of the 5H-octafluoropentanoyl moiety provides a platform for subsequent transformations that could involve the manipulation of these C-F bonds.

Furthermore, the bromide atom in the acyl bromide functionality can itself be a site of reactivity. Under certain conditions, it might be possible to engage this part of the molecule in halogen exchange reactions or other transformations that lead to the formation of different halogenated linkages. However, such applications would be highly specialized and would need to overcome the inherent reactivity of the acyl group.

Synthesis and Reactivity of Derivatives of 5h Octafluoropentanoyl Bromide

Derivatization via the Acyl Bromide Moiety

The acyl bromide functional group is a highly reactive electrophilic center, readily undergoing nucleophilic acyl substitution. This reactivity is the cornerstone for the synthesis of a wide array of derivatives from 5H-Octafluoropentanoyl bromide.

Formation of Perfluorinated Ketones from Acyl Bromides

The reaction of this compound with organometallic reagents, such as Grignard reagents or organolithium compounds, is a primary method for the formation of perfluorinated ketones. The strong nucleophilicity of the carbanion from the organometallic reagent facilitates its attack on the electrophilic carbonyl carbon of the acyl bromide. The subsequent departure of the bromide ion yields the corresponding ketone.

For instance, the reaction with an organocadmium reagent (prepared from a Grignard reagent and cadmium chloride) can be employed to synthesize ketones from acyl halides. This method is often preferred as it can be more selective and less prone to side reactions, such as the addition of a second equivalent of the organometallic reagent to the newly formed ketone.

A general reaction scheme is as follows:

H(CF₂)₄COBr + R-MgX → H(CF₂)₄COR + MgXBr (where R represents an alkyl or aryl group)

| Reagent | Product |

| Methylmagnesium bromide | 1,1,1,2,2,3,3,4-Octafluorohexan-5-one |

| Phenylmagnesium bromide | 1,1,1,2,2,3,3,4-Octafluoro-5-phenylpentan-5-one |

Synthesis of Diverse Perfluorinated Esters

Esterification is another key transformation of this compound. This is typically achieved by reacting the acyl bromide with an alcohol in the presence of a base to neutralize the hydrogen bromide byproduct. The choice of alcohol allows for the introduction of a wide variety of functional groups into the final ester product.

The general reaction is:

H(CF₂)₄COBr + R-OH → H(CF₂)₄COOR + HBr

The reaction proceeds readily due to the high reactivity of the acyl bromide. For less reactive alcohols, the use of a non-nucleophilic base like pyridine or triethylamine is common to drive the reaction to completion.

| Alcohol | Ester Product |

| Methanol | Methyl 5H-octafluoropentanoate |

| Ethanol | Ethyl 5H-octafluoropentanoate |

| tert-Butanol | tert-Butyl 5H-octafluoropentanoate |

Preparation of Perfluorinated Carboxylic Acids and their Salts

Hydrolysis of this compound leads to the formation of 5H-Octafluoropentanoic acid. This reaction is typically rapid and can occur even with atmospheric moisture. For controlled synthesis, the acyl bromide is treated with water, often in a suitable solvent.

H(CF₂)₄COBr + H₂O → H(CF₂)₄COOH + HBr

The resulting carboxylic acid can be readily converted to its corresponding salts by reaction with a suitable base, such as sodium hydroxide or potassium carbonate.

H(CF₂)₄COOH + NaOH → H(CF₂)₄COONa + H₂O

These salts can have applications as surfactants or as intermediates in further chemical syntheses.

Modification of the Fluorinated Alkyl Chain in Related Structures

While the acyl bromide moiety is the primary site of reactivity, the terminal hydrogen atom on the octafluoropentanoyl chain presents opportunities for further functionalization, leading to the synthesis of novel polyfluorinated building blocks.

Synthesis of Novel Polyfluorinated Building Blocks from this compound Precursors

The presence of a terminal C-H bond in the fluorinated chain of derivatives of this compound allows for selective functionalization. While the C-H bond is generally robust, its reactivity can be exploited under specific conditions, such as radical reactions or enzymatic catalysis. For example, alkane monooxygenase enzymes have been shown to selectively hydroxylate the terminal C-H bond of alkanes. While not directly demonstrated for this specific substrate, this points to potential synthetic routes for introducing a hydroxyl group at the terminal position.

Further derivatization of the resulting terminal alcohol could lead to a variety of bifunctional polyfluorinated molecules, which are valuable building blocks in medicinal chemistry and materials science.

Derivatives with Unique Functional Groups for Targeted Syntheses

The ability to introduce functional groups at both ends of the molecule (via the acyl bromide and the terminal hydrogen) opens up possibilities for creating derivatives with unique properties for targeted syntheses. For instance, after converting the acyl bromide to a stable ester, the terminal hydrogen could potentially be substituted via radical halogenation to introduce a bromine or chlorine atom. This would create a trifunctional building block with differentiated reactivity at three sites, allowing for sequential and selective chemical modifications.

Such tailored molecules are of interest in the development of advanced materials, agrochemicals, and pharmaceuticals where precise control over the molecular architecture is crucial.

Asymmetric Synthesis of Related Fluorinated Chiral Building Blocks Employing Brominated Precursors

The strategic incorporation of fluorine into chiral molecules is of significant interest in medicinal chemistry and materials science. Brominated fluorinated compounds serve as versatile precursors for the asymmetric synthesis of these valuable chiral building blocks. The presence of both a fluorine atom and a bromine atom on the same precursor allows for selective chemical manipulations, where the carbon-bromine bond can be targeted for stereoselective bond formation while the carbon-fluorine bond remains intact. This section explores various methodologies for the asymmetric synthesis of fluorinated chiral building blocks using brominated precursors, highlighting transition metal catalysis and the use of chiral auxiliaries.

One of the prominent strategies involves the transition metal-catalyzed cross-coupling of racemic α-bromo-α-fluoroketones. A notable example is the nickel-catalyzed stereoconvergent Negishi arylation, which effectively transforms racemic starting materials into enantioenriched tertiary α-fluorinated acyclic ketones. acs.org This method demonstrates high functional-group compatibility and selectively cleaves the C-Br bond in the presence of the C-F bond. acs.org The reaction employs a nickel/bis(oxazoline) catalyst system to couple racemic α-bromo-α-fluoroketones with various organozinc reagents, affording chiral α-fluoro-α-aryl ketones with high enantiomeric excess (ee). rsc.org The scope of this catalytic asymmetric synthesis is broad with respect to the arylzinc nucleophile, accommodating both electron-rich and electron-poor aromatic systems. acs.org

| Aryl Group in ArZnCl | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| p-methoxyphenyl | 85 | 92 |

| p-tolyl | 81 | 91 |

| phenyl | 80 | 90 |

| p-chlorophenyl | 75 | 91 |

| m-tolyl | 82 | 90 |

In addition to nickel catalysis, palladium-catalyzed asymmetric arylations have also been developed. For instance, α-fluoro ketones can be coupled with aryl bromides using a catalytic system composed of Pd(dba)₂ and a BINOL-derived monophosphine ligand, producing α-fluoro-α-aryl ketones in high yields and with excellent enantioselectivity. rsc.org Another powerful approach is the use of chiral phase-transfer catalysts for the asymmetric alkylation of α-fluorocyclic ketones with alkyl bromides. rsc.org This method, employing a cinchona base derivative as the catalyst, allows for the synthesis of various chiral compounds under mild conditions with good yields and enantioselectivities ranging from 70% to 91%. rsc.org

Chiral auxiliaries also play a crucial role in the asymmetric synthesis of fluorinated compounds from brominated precursors. A well-established method involves the use of chiral Ni(II) complexes to synthesize non-canonical amino acids. beilstein-journals.org This strategy has been extended to the synthesis of fluorinated amino acids, including analogs of phenylalanine and diastereomers of trifluoroleucine. beilstein-journals.org The process involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base with a fluorinated alkyl bromide. The reaction conditions, such as the base, solvent, and temperature, are optimized to achieve high yield and diastereoselectivity. beilstein-journals.org

| Parameter | Condition |

|---|---|

| Base | 1.5 equiv DBU |

| Alkyl Bromide | 1.05 equiv |

| Solvent | MeCN |

| Temperature | 0 °C |

| Yield of Alkylated Ni(II) Complex | 95% |

| Diastereomeric Excess (de) | 90% |

Future Research Directions and Emerging Trends in 5h Octafluoropentanoyl Bromide Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methods for 5H-Octafluoropentanoyl Bromide

The traditional synthesis of acyl bromides often involves hazardous reagents and produces significant waste. A primary future objective is the development of more sustainable and environmentally friendly methods for producing this compound. Research in this area is expected to focus on several key trends:

Alternative Brominating Agents: A move away from elemental bromine is a significant trend in green chemistry. Future syntheses will likely explore the use of safer, solid, or in-situ generated brominating agents to minimize handling risks and environmental impact. nih.gov N-Bromosuccinimide (NBS) and other N-bromo compounds are well-established alternatives for various bromination reactions and could be adapted for the synthesis of fluorinated acyl bromides. wikipedia.org

Catalytic Approaches: The development of catalytic methods, requiring only a substoichiometric amount of a promoter, is a cornerstone of green chemistry. Research into catalytic systems that can efficiently convert 5H-octafluoropentanoic acid or its derivatives into the target acyl bromide would reduce waste and improve atom economy.

Flow Chemistry: Continuous flow synthesis offers enhanced safety, better control over reaction parameters, and easier scalability compared to batch processes. nih.gov Future research will likely explore the development of flow-based protocols for the synthesis of this compound, which could be particularly advantageous for managing reactive intermediates and improving process safety. nih.gov

Reduced Solvent Use: The investigation of solvent-free reaction conditions or the use of greener, recyclable solvents is another critical direction. This approach aims to lessen the environmental footprint associated with traditional organic solvents.

Exploration of Novel Catalytic Transformations and Methodologies

Beyond its synthesis, a major area of future research will be the exploration of new catalytic reactions utilizing this compound as a building block. The development of novel transformations will significantly broaden its applicability in organic synthesis.

Cross-Coupling Reactions: There is a growing interest in using transition-metal catalysis to form new bonds with fluoroalkyl groups. ccspublishing.org.cn Future work will likely focus on developing catalytic systems (e.g., based on palladium, nickel, or copper) that can mediate the cross-coupling of this compound with a variety of organic substrates. This would provide a direct route to ketones bearing the 5H-octafluoropentanoyl moiety.

Decarbonylative Coupling: A particularly innovative approach would be the development of catalytic methods for the decarbonylative coupling of this compound. This would allow the direct introduction of the 4H-octafluorobutyl group into organic molecules, offering a new pathway to valuable fluorinated compounds.

Asymmetric Catalysis: The introduction of chirality is crucial in the synthesis of pharmaceuticals and agrochemicals. Future research may explore the development of asymmetric catalytic methods that use this compound to create stereodefined fluorinated molecules.

Integration into Advanced Materials and Polymer Science for Specific Applications

The unique properties conferred by highly fluorinated chains—such as thermal stability, chemical resistance, and low surface energy—make them highly desirable components in advanced materials. rsc.org Future research will focus on leveraging this compound to create new polymers and materials with tailored functionalities.

Fluoropolymer Synthesis: this compound can serve as a key monomer or modifying agent for the synthesis of novel fluoropolymers. Research will likely target the creation of polymers with enhanced properties, such as improved processability, specific optical properties, or tailored surface characteristics like hydrophobicity and oleophobicity. researchgate.net

Surface Modification: The reactivity of the acyl bromide group can be exploited to graft the 5H-octafluoropentanoyl moiety onto the surfaces of various materials. This could be used to create water- and oil-repellent coatings, anti-fouling surfaces, or specialized membranes with controlled permeability.

Advanced Functional Materials: The incorporation of the 5H-octafluoropentanoyl group into liquid crystals, organic electronics, and other functional materials is a promising area of exploration. researchgate.net The strong polarity of the carbon-fluorine bond and the unique electronic nature of fluorinated segments can be harnessed to influence the self-assembly and electronic properties of these materials. rsc.org

Interdisciplinary Research at the Interface of Organic Chemistry and Related Scientific Fields

The unique properties of organofluorine compounds have positioned them at the crossroads of several scientific disciplines. elsevierpure.com Future research involving this compound is expected to be highly interdisciplinary.

Medicinal Chemistry and Drug Discovery: Fluorine is a key element in many modern pharmaceuticals due to its ability to modulate metabolic stability, binding affinity, and bioavailability. uni-muenster.de this compound could serve as a versatile building block for the synthesis of novel drug candidates, allowing for the strategic introduction of a fluorinated tail to probe and enhance biological activity.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of agrochemicals. Future research may involve the use of this compound to create new herbicides, pesticides, and fungicides with improved performance. uni-muenster.de

Chemical Biology: Fluorinated probes are valuable tools in chemical biology for studying biological processes. The 5H-octafluoropentanoyl group could be incorporated into peptides, lipids, or other biomolecules to study their interactions and behavior in biological systems, for instance, through ¹⁹F NMR spectroscopy.

常见问题

Basic Research Questions

Q. What are optimized synthetic routes for 5H-Octafluoropentanoyl bromide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A Grignard reagent approach, as demonstrated for octafluoroacetophenone synthesis, can be adapted. For example, reacting bromopentafluorobenzene-derived Grignard reagents with trifluoroacetate derivatives under controlled temperatures (-78°C) may yield fluorinated acyl bromides. However, gas chromatography analysis is critical to confirm product formation, as ether hydrolysis at room temperature may lead to undesired byproducts .

Q. What precautions are necessary when handling fluorinated intermediates like this compound due to their physical properties?

- Methodological Answer : Fluorinated alcohols (e.g., 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol) exhibit high density (~1.67 g/cm³) and volatility (bp 140–142°C). Handling requires inert atmospheres (N₂/Ar), low-temperature storage, and corrosion-resistant equipment. Safety protocols for H315/H319/H335 hazards (skin/eye irritation, respiratory sensitization) should be strictly followed .

Q. How can bromide ion release during reactions involving this compound be monitored quantitatively?

- Methodological Answer : Bromide tracer techniques, such as ion chromatography or colorimetric assays, are effective. In groundwater studies, bromide breakthrough curves and isoconcentration contour plots have been used to track transport behavior, which can be adapted to lab-scale reaction monitoring .

Advanced Research Questions

Q. How do ionic strength and solvent polarity influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Ethidium bromide (EtBr) studies show that ionic strength (µNa⁺ = 2.0×10⁻³–2.0×10⁻² M) modulates ligand-DNA interactions via electrostatic shielding. For fluorinated acyl bromides, varying Na⁺/K⁺ concentrations in polar aprotic solvents (e.g., DMF, DMSO) can alter reaction kinetics by stabilizing transition states or reducing bromide leaving-group interference .

Q. What experimental designs resolve contradictions in fluorinated compound stability under varying ligand concentrations?

- Methodological Answer : DNA-EtBr binding studies revealed a "bell-shaped" δ∆T curve, where ligand concentration shifts from stabilizing to destabilizing effects. For this compound, design concentration gradients (e.g., 0.1–10 mM) and monitor thermal stability via differential scanning calorimetry (DSC) or variable-temperature NMR to identify optimal ranges .

Q. How can failed syntheses of this compound be systematically analyzed?

- Methodological Answer : In a failed octafluoroacetophenone synthesis, gas chromatography identified no product formation despite Grignard reagent excess. For fluorinated acyl bromides, use in situ FTIR or LC-MS to detect intermediate species and adjust stoichiometry/reactivity mismatches (e.g., replacing anhydrides with acyl chlorides) .

Q. What advanced analytical techniques validate the structural integrity of fluorinated acyl bromides?

- Methodological Answer : High-resolution NMR (¹⁹F, ¹H) and mass spectrometry are essential. For example, ¹⁹F NMR chemical shifts for perfluorinated alcohols (e.g., δ -120 to -130 ppm for CF₂ groups) provide structural fingerprints. Pair with X-ray crystallography for unambiguous confirmation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。